molecular formula C14H6ClN3O6 B446910 5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione

5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione

Cat. No.: B446910
M. Wt: 347.66g/mol
InChI Key: ZJDCHURPVPGVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione typically involves the following steps:

    Chlorination: The chlorination of the isoindole ring can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the isoindole-dione structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas and a catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products Formed

    Amino derivatives: Formed by the reduction of nitro groups.

    Hydroxylamine derivatives: Formed by the oxidation of nitro groups.

    Substituted isoindole derivatives: Formed by nucleophilic substitution of the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione would depend on its specific biological target. Generally, isoindole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    2-{3,5-bisnitrophenyl}-1H-isoindole-1,3(2H)-dione: Lacks the chlorine atom.

    5-chloro-1H-isoindole-1,3(2H)-dione: Lacks the nitro groups.

    2-{3,5-dinitrophenyl}-5-chloro-1H-isoindole-1,3(2H)-dione: Has different substitution patterns on the phenyl rings.

Uniqueness

5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione is unique due to the presence of both nitro groups and a chlorine atom, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties compared to other isoindole derivatives.

Properties

Molecular Formula

C14H6ClN3O6

Molecular Weight

347.66g/mol

IUPAC Name

5-chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H6ClN3O6/c15-7-1-2-11-12(3-7)14(20)16(13(11)19)8-4-9(17(21)22)6-10(5-8)18(23)24/h1-6H

InChI Key

ZJDCHURPVPGVKA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(=O)N(C2=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N(C2=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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